2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
CAS No.: 2034609-44-2
Cat. No.: VC4773649
Molecular Formula: C19H17ClN2OS
Molecular Weight: 356.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034609-44-2 |
|---|---|
| Molecular Formula | C19H17ClN2OS |
| Molecular Weight | 356.87 |
| IUPAC Name | 2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
| Standard InChI | InChI=1S/C19H17ClN2OS/c20-18-10-15-12-22(9-8-17(15)24-18)19(23)21-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,10H,8-9,11-12H2,(H,21,23) |
| Standard InChI Key | XREODYSPMXXCQI-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1SC(=C2)Cl)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Synthesis and Reaction Pathways
The synthesis of 2-chloro-N-(naphthalen-1-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide involves multi-step organic reactions. A generalized synthesis pathway includes:
-
Formation of the thienopyridine core: Cyclization of substituted thiophene derivatives with appropriate amines or ketones under basic conditions .
-
Chlorination: Introduction of the chlorine substituent at the 2-position using chlorinating agents such as or .
-
Carboxamide coupling: Reaction of the intermediate amine with naphthalen-1-ylmethyl isocyanate or activated carboxylic acid derivatives .
Table 1: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Ethanol, NaOEt, reflux, 24h | 65–72 | |
| Chlorination | , DMF, 0–5°C, 2h | 85 | |
| Carboxamide coupling | EDC/HOBt, DIPEA, DCM, rt, 12h | 78 |
Key challenges include optimizing regioselectivity during chlorination and minimizing side reactions during carboxamide coupling .
Structural Characterization and Analytical Data
The compound is characterized using advanced spectroscopic and chromatographic techniques:
-
NMR Spectroscopy: -NMR (400 MHz, CDCl) displays signals at δ 7.82–7.25 (naphthalene protons), δ 4.52 (N-CH-naphthyl), and δ 3.75 (thienopyridine ring protons) .
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 357.0 ([M+H]).
-
HPLC Purity: >98% purity achieved using a C18 column (MeCN/HO, 70:30).
Table 2: Key Spectroscopic Data
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| -NMR | δ 7.82 (d, J=8.4 Hz, 1H, naphthyl) | |
| -NMR | δ 165.2 (C=O), δ 142.1 (thienopyridine C-2) | |
| IR | 1685 cm (C=O stretch) |
Pharmacological Applications and Comparative Analysis
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | 2-Chloro-N-(naphthalen-1-ylmethyl)-... | Clopidogrel |
|---|---|---|
| LogP | 3.8 | 2.9 |
| Plasma t | 6.2 h | 0.7 h |
| Protein binding | 92% | 98% |
| Reference |
Analytical and Stability Profiling
Stability: The compound remains stable under accelerated conditions (40°C/75% RH, 6 months) with <2% degradation.
Degradation Products: Hydrolysis of the carboxamide group yields naphthalen-1-ylmethanamine and thienopyridine carboxylic acid.
Table 4: Forced Degradation Study Results
| Condition | Time | Degradation (%) | Major Impurity |
|---|---|---|---|
| Acidic (0.1M HCl) | 24h | 12 | Carboxylic acid |
| Basic (0.1M NaOH) | 24h | 18 | Naphthylmethyl amine |
| Oxidative (3% HO) | 24h | 8 | Sulfoxide derivative |
Future Research Directions
-
Mechanistic Studies: Elucidate molecular targets via proteomics or CRISPR screening .
-
Formulation Development: Explore nanoparticle delivery systems to address solubility limitations (aqueous solubility = 0.12 mg/mL) .
-
Toxicology Profiling: Assess genotoxicity and cardiotoxicity in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume